(4-(4-Chlorobenzyl)morpholin-2-yl)methanol
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Overview
Description
(4-(4-Chlorobenzyl)morpholin-2-yl)methanol is a chemical compound that features a morpholine ring substituted with a 4-chlorobenzyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol typically involves the reaction of 4-chlorobenzyl chloride with morpholine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4-(4-Chlorobenzyl)morpholin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding a simpler morpholine derivative.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of (4-(4-Chlorobenzyl)morpholin-2-yl)carboxylic acid.
Reduction: Formation of (4-(4-Chlorobenzyl)morpholine).
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(4-Chlorobenzyl)morpholin-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(4-Chlorobenzyl)morpholin-2-yl)methanol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The presence of the 4-chlorobenzyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
(4-Benzyl-2-morpholinyl)methanol: Similar structure but lacks the chlorine atom on the benzyl group.
(4-(4-Methylbenzyl)morpholin-2-yl)methanol: Similar structure with a methyl group instead of a chlorine atom.
(4-(4-Fluorobenzyl)morpholin-2-yl)methanol: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
(4-(4-Chlorobenzyl)morpholin-2-yl)methanol is unique due to the presence of the chlorine atom on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C12H16ClNO2 |
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Molecular Weight |
241.71 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methanol |
InChI |
InChI=1S/C12H16ClNO2/c13-11-3-1-10(2-4-11)7-14-5-6-16-12(8-14)9-15/h1-4,12,15H,5-9H2 |
InChI Key |
CLKKWAVSCFMWRY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)Cl)CO |
Origin of Product |
United States |
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